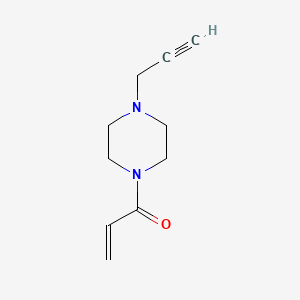![molecular formula C10H10ClF2NO B7575772 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of certain compounds. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide is not fully understood. However, it is known to interact with certain enzymes and receptors, leading to changes in their activity. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and toxins in the body. It has also been shown to activate the sigma-1 receptor, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs and toxins in the body. It has also been shown to activate the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, mood regulation, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide in lab experiments is its ability to selectively inhibit certain enzymes and activate certain receptors. This allows researchers to investigate the specific roles of these enzymes and receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
There are many potential future directions for research involving 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide. One area of research could involve investigating its potential as a therapeutic agent for various diseases. It has been shown to have neuroprotective effects, and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could involve investigating its potential as a tool for studying the role of cytochrome P450 enzymes in drug metabolism. Overall, the potential applications of this compound in scientific research are vast and varied.
Méthodes De Synthèse
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-difluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylacetamide to yield the final product.
Applications De Recherche Scientifique
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide has been used extensively in scientific research as a tool for investigating the biochemical and physiological effects of certain compounds. It is commonly used as a substrate for enzymes such as cytochrome P450 and monoamine oxidase. It has also been used as a ligand for certain receptors, such as the sigma-1 receptor.
Propriétés
IUPAC Name |
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-14(10(15)5-11)6-7-2-3-8(12)9(13)4-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTVSYDLGRRDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)
![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
